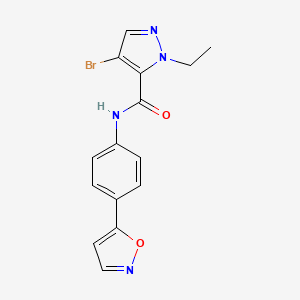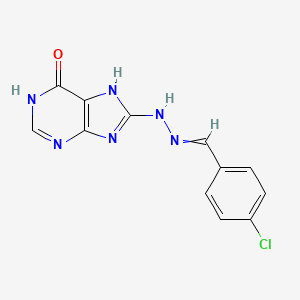![molecular formula C17H26ClNO2 B6082717 4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6082717.png)
4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride, also known as LY294002, is a small molecule inhibitor that is commonly used in scientific research. It is a synthetic compound that inhibits the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling and regulation.
Mechanism of Action
The mechanism of action of 4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride involves the inhibition of PI3K. PI3K is a lipid kinase that phosphorylates phosphatidylinositol lipids in the cell membrane, leading to the activation of downstream signaling pathways, including the Akt/mTOR pathway. By inhibiting PI3K, this compound blocks the activation of these pathways, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PI3K. Inhibition of PI3K leads to a decrease in the activation of downstream signaling pathways, including the Akt/mTOR pathway. This, in turn, leads to a decrease in cell proliferation and survival. Additionally, inhibition of PI3K can also lead to an increase in apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments include its potency and selectivity as a PI3K inhibitor. It is also relatively easy to synthesize and has low toxicity. However, there are also some limitations to its use. For example, it can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, its effects on other signaling pathways may need to be considered when interpreting experimental results.
Future Directions
There are many potential future directions for research involving 4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride. Some possible directions include:
1. Investigating the role of PI3K in different diseases and developing new treatments based on this knowledge.
2. Developing new inhibitors of PI3K that are more potent and selective than this compound.
3. Studying the effects of this compound on other signaling pathways and their interactions with PI3K.
4. Exploring the use of this compound in combination with other drugs for the treatment of various diseases.
5. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of PI3K that is widely used in scientific research. Its synthesis method involves several steps, and its mechanism of action involves the inhibition of PI3K and downstream signaling pathways. Its advantages include its potency and selectivity, while its limitations include its solubility in aqueous solutions. There are many potential future directions for research involving this compound, including investigating its role in different diseases and developing new treatments based on this knowledge.
Synthesis Methods
The synthesis of 4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride involves several steps. The starting materials are 2-isopropylphenol, 4-bromobut-2-en-1-ol, and morpholine. The first step involves the reaction of 2-isopropylphenol with 4-bromobut-2-en-1-ol in the presence of a base to form the intermediate product, 4-(2-isopropylphenoxy)but-2-en-1-ol. The intermediate product is then reacted with morpholine in the presence of hydrochloric acid to form the final product, this compound.
Scientific Research Applications
4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride is widely used in scientific research as a potent and selective inhibitor of PI3K. PI3K is a key enzyme involved in cell signaling and regulation, and its dysregulation is implicated in many diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PI3K, this compound can help researchers better understand the role of PI3K in these diseases and develop new treatments.
properties
IUPAC Name |
4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-15(2)16-7-3-4-8-17(16)20-12-6-5-9-18-10-13-19-14-11-18;/h3-8,15H,9-14H2,1-2H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUVOJOUJIUAOA-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B6082652.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide hydrochloride](/img/structure/B6082659.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B6082670.png)
![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)
![methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6082694.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
phosphonium bromide](/img/structure/B6082718.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)
![3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B6082721.png)
![4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6082726.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6082734.png)